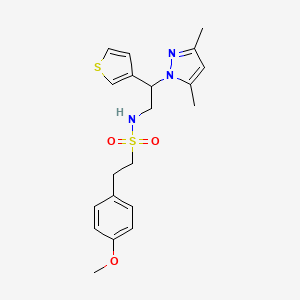

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S2/c1-15-12-16(2)23(22-15)20(18-8-10-27-14-18)13-21-28(24,25)11-9-17-4-6-19(26-3)7-5-17/h4-8,10,12,14,20-21H,9,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWDFBWGSOAMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a sulfonamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This indicates that the compound contains:

- Pyrazole ring : Known for various biological activities including anti-inflammatory and anticancer properties.

- Thiophene ring : Often associated with antimicrobial and antioxidant activities.

- Sulfonamide group : Commonly found in drugs with antibacterial properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the pyrazole and thiophene rings may allow the compound to interact with specific enzymes or receptors, modulating their activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, particularly in the G0/G1 phase.

- Antioxidant Activity : The thiophene component may contribute to antioxidant effects, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have demonstrated significant cytotoxicity against various cancer cell lines:

These findings suggest that the compound could be effective against colorectal carcinoma and glioma, exhibiting lower IC50 values compared to standard chemotherapy agents.

Anti-inflammatory Effects

The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.

Antimicrobial Activity

The incorporation of thiophene rings in similar compounds has been linked to antimicrobial effects. Studies indicate that these compounds can inhibit bacterial growth and show promise as new antibacterial agents.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines (H460, A549). The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values significantly lower than standard treatments .

- Mechanism Exploration : Flow cytometry was used to analyze the effects of a related pyrazole compound on cell cycle dynamics in glioma cells, revealing a substantial increase in apoptosis rates and cell cycle arrest .

Q & A

Basic Question: How can researchers optimize the synthetic yield of this compound while maintaining purity?

Methodological Answer:

The synthesis involves multi-step reactions, often requiring condensation of thiophene derivatives with pyrazole and sulfonamide precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates, while ethanol aids in intermediate stabilization .

- Catalysts : Triethylamine or similar bases facilitate sulfonamide bond formation .

- Purification : Recrystallization or column chromatography is critical for removing unreacted starting materials, especially given the compound’s heterocyclic complexity .

- Design of Experiments (DOE) : Statistical methods like factorial design can minimize trial runs while optimizing temperature, stoichiometry, and reaction time .

Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography : Resolves 3D conformation, confirming spatial arrangement of sulfonamide and pyrazole-thiophene moieties .

Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

- Quantum Chemical Calculations : Density Functional Theory (DFT) models electron distribution, identifying reactive sites (e.g., sulfonamide’s electrophilic sulfur) .

- MD Simulations : Assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., hydrogen bonding with the methoxyphenyl group) .

Advanced Question: How should researchers resolve contradictions in bioactivity data across similar sulfonamide-pyrazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) using high-throughput screening to isolate critical pharmacophores .

- Orthogonal Assays : Validate target engagement via fluorescence polarization (binding) and enzymatic assays (functional activity) to rule out false positives .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC50 values correlated with specific structural features .

Basic Question: What strategies mitigate solubility challenges during in vitro bioassays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins .

- Surfactants : Polysorbate-80 or cyclodextrins stabilize hydrophobic compounds in aqueous media .

- pH Adjustment : Ionizable sulfonamide groups can be protonated in acidic buffers (pH 4–6) to improve dissolution .

Advanced Question: What methodologies elucidate the compound’s reaction mechanisms under varying conditions?

Methodological Answer:

- Isotopic Labeling : Track ¹⁸O or ³H isotopes in sulfonamide hydrolysis pathways .

- In Situ Spectroscopy : Raman or IR monitors intermediate formation during thiophene functionalization .

- Kinetic Studies : Pseudo-first-order rate constants quantify substituent effects on reaction rates (e.g., electron-withdrawing groups accelerating sulfonamide cleavage) .

Advanced Question: How can researchers design analogs to improve metabolic stability?

Methodological Answer:

- Metabolic Soft Spot Analysis : LC-MS identifies major metabolites (e.g., oxidative degradation at pyrazole’s methyl groups) .

- Bioisosteric Replacement : Substitute labile moieties (e.g., replacing methoxy with trifluoromethyl to resist demethylation) .

- Prodrug Strategies : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.